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Introduction

Psoralens are a class of naturally occurring tricyclic compounds that have become invaluable
tools in molecular biology for studying nucleic acid structure and function.[1][2] When
intercalated into double-stranded DNA or RNA, these compounds can be photoactivated by
long-wavelength ultraviolet (UVA) light (320-400 nm) to form covalent cross-links with
pyrimidine bases, primarily thymine and uracil.[1][2][3] This unique property allows for the
"freezing" of nucleic acid secondary and tertiary structures, as well as protein-nucleic acid and
nucleic acid-nucleic acid interactions, both in vitro and in vivo.[4][5][6]

Among the various psoralen derivatives, 4,5',8-trimethylpsoralen (TMP) and its analogs, such
as 4'-aminomethyl-4,5",8-trimethylpsoralen (AMT) and 4'-hydroxymethyl-4,5',8-
trimethylpsoralen (HMT), are widely used due to their high reactivity and, in the case of AMT,
enhanced water solubility.[1][7] These derivatives can form both monoadducts, where the
psoralen molecule attaches to a single pyrimidine base, and interstrand cross-links (ICLSs),
which covalently link the two strands of a duplex.[8][9] The formation of ICLs is a particularly
powerful feature, as it effectively blocks processes that require strand separation, such as DNA
replication and transcription.[8][9]
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These application notes provide an overview of the principles of nucleic acid labeling with
trimethylpsoralen derivatives, detailed protocols for common experimental procedures, and a
summary of quantitative data to aid in experimental design and interpretation.

Mechanism of Action

The labeling of nucleic acids with trimethylpsoralen derivatives is a two-step process. First,
the planar psoralen molecule intercalates into the hydrophobic core of a DNA or RNA duplex,
positioning itself between adjacent base pairs.[3] This initial binding is non-covalent and
reversible.

Upon exposure to UVA light (typically 365 nm), the intercalated psoralen becomes excited and
undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of a pyrimidine base
(thymine, uracil, or cytosine) on one strand, forming a cyclobutane ring.[3] This results in a
stable, covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite
strand, the psoralen monoadduct can absorb a second photon and form a second covalent
bond, resulting in an interstrand cross-link.[8][9]
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Mechanism of psoralen-mediated nucleic acid crosslinking.

Applications in Research and Drug Development

The ability of trimethylpsoralen derivatives to covalently modify nucleic acids has led to a
wide range of applications:

e Probing Nucleic Acid Structure: Psoralen crosslinking can be used to map regions of duplex
formation in DNA and RNA, providing insights into secondary and tertiary structures.[4][6][10]
The density of crosslinking can also be used to detect and quantify DNA supercoiling.[11]
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» Studying Nucleic Acid-Protein Interactions: By protecting underlying DNA sequences from
psoralen photobinding, protein-DNA complexes can be identified and their binding sites
mapped.[4]

 Investigating RNA-RNA Interactions: Psoralens are instrumental in identifying and
characterizing base-pairing interactions between different RNA molecules, such as those
involved in splicing.[1][2][5]

« Inhibiting Gene Expression: The formation of ICLs can block transcription and replication,
making psoralens useful tools for studying the consequences of inhibiting these processes.

[8]

o Therapeutic Applications: The antiproliferative effects of psoralens, when combined with UVA
irradiation (PUVA therapy), are utilized in the treatment of skin disorders like psoriasis.[8]

» Biomarker Detection and Target Identification: Psoralen-modified oligonucleotides can be
used as probes to specifically crosslink to target nucleic acid sequences for detection and
pull-down experiments.[12]

Quantitative Data Summary

The efficiency of psoralen crosslinking and the ratio of monoadducts to interstrand cross-links
are influenced by several factors, including the specific psoralen derivative used, the
concentration of the psoralen, the dose of UVA light, and the local nucleic acid sequence and
structure.
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Key Findings Reference

8-methoxypsoralen (8-
MOP)

Quantification of ICLs

and Monoadducts

Yield of ICLs is
approximately 100-
fold lower than with
S59. Yields of
monoadducts were
1.9-51 per 106
nucleotides with

[9]

increasing UVA dose.

Amotosalen (S-59)

Quantification of ICLs

and Monoadducts

ICL yield increased
from 3.9t0 12.8
lesions per 103
nucleotides with UVA
dose increasing from
0.5t0 10.0 J/cm2.
Yields of
monoadducts were
19-215 per 106

nucleotides.

[9]

4'-
aminomethyltrioxsalen
(AMT)

Biotinylation and

Crosslinking

AP3B (an AMT
derivative) is 4 to 5
times more effective
at labeling DNA in
[13]
cells than a
commercially
available psoralen-

biotin conjugate.

8-
propargyloxypsoralen
(8-POP)

Quantification of DNA
ICLs

This "clickable™

psoralen allows for the
detection and

quantification of ICLs

: : [14]
in cells using

fluorescence

microscopy and flow

cytometry.
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Experimental Protocols
Protocol 1: In Vitro Psoralen Crosslinking of Purified
Nucleic Acids

This protocol describes a general procedure for the in vitro crosslinking of purified DNA or RNA
using a trimethylpsoralen derivative.

Materials:
e Purified double-stranded DNA or RNA

o Trimethylpsoralen derivative (e.g., AMT, HMT) stock solution (e.g., 1 mg/mL in DMSO or
water, depending on solubility)

o Reaction buffer (e.g., TE buffer for DNA, appropriate buffer for RNA)
o UVA light source (365 nm)

e Microcentrifuge tubes or a quartz cuvette

e Ice

Procedure:

o Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the purified nucleic
acid with the reaction buffer. Add the trimethylpsoralen derivative to the desired final
concentration. A typical starting concentration is 1-10 pg/mL. The final volume will depend on
the experimental requirements.
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Incubation (Dark Reaction): Incubate the mixture in the dark at room temperature for 10-15
minutes to allow for intercalation of the psoralen into the nucleic acid.

UVA Irradiation: Place the sample on ice and expose it to a 365 nm UVA light source. The
distance from the light source and the irradiation time will need to be optimized depending on
the light source intensity and the desired level of crosslinking. A typical irradiation time is 5-
30 minutes.

Stop the Reaction: The reaction is stopped by turning off the UVA light source.

Analysis: The crosslinked nucleic acids can be analyzed by various methods, such as
denaturing gel electrophoresis (where crosslinked species will migrate slower), electron
microscopy, or sequencing-based approaches.[1][2]

(Optional) Reversal of Cross-links: Psoralen cross-links can be reversed by exposure to
short-wavelength (254 nm) UV light.[1][2] This can be useful for identifying the cross-linked
species.
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Workflow for in vitro psoralen crosslinking.
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Protocol 2: In Vivo Psoralen Crosslinking in Cultured
Cells

This protocol outlines a general method for crosslinking nucleic acids within intact cultured
cells.

Materials:
e Cultured cells
e Phosphate-buffered saline (PBS)

» Trimethylpsoralen derivative stock solution (a water-soluble derivative like AMT is
recommended)

o UVA light source (365 nm)

e Cell scrapers

e Microcentrifuge tubes

Procedure:

o Cell Preparation: Grow cells to the desired confluency in culture plates.

o Psoralen Addition: Aspirate the culture medium and wash the cells once with PBS. Add fresh
PBS or culture medium containing the desired concentration of the trimethylpsoralen
derivative (e.g., 1-10 pg/mL of AMT).

 Incubation (Dark Reaction): Incubate the cells with the psoralen-containing solution for 10-20
minutes at 37°C to allow the psoralen to enter the cells and intercalate into the nucleic acids.

» UVA Irradiation: Place the culture plates on ice and irradiate with a 365 nm UVA light source.
[16] Swirl the plates periodically to ensure even irradiation. The irradiation time will need to
be optimized.

o Cell Harvesting: After irradiation, aspirate the psoralen-containing solution and wash the cells
with ice-cold PBS. Harvest the cells by scraping and transfer to a microcentrifuge tube.
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» Nucleic Acid Extraction: Pellet the cells by centrifugation and proceed with the desired
nucleic acid extraction protocol (e.g., DNA or RNA isolation). The extracted nucleic acids will

contain the psoralen cross-links.

e Analysis: The crosslinked nucleic acids can then be analyzed using appropriate downstream

techniques.
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Workflow for in vivo psoralen crosslinking in cultured cells.
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Concluding Remarks

The use of trimethylpsoralen derivatives for labeling nucleic acids is a robust and versatile
technique with broad applications in molecular biology and drug development. By
understanding the mechanism of action and optimizing experimental conditions, researchers
can effectively utilize these powerful tools to gain deeper insights into the complex world of
nucleic acid structure and function. The protocols and data presented here serve as a starting
point for the design and implementation of psoralen-based crosslinking experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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